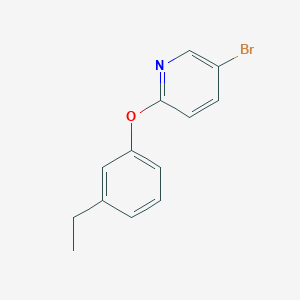

5-Bromo-2-(3-ethylphenoxy)pyridine

Descripción

BenchChem offers high-quality 5-Bromo-2-(3-ethylphenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3-ethylphenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-2-(3-ethylphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-10-4-3-5-12(8-10)16-13-7-6-11(14)9-15-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQYCDMGNIPOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Bromo-2-(3-ethylphenoxy)pyridine (CAS 1249637-09-9): Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-Bromo-2-(3-ethylphenoxy)pyridine is a halogenated phenoxypyridine derivative that serves as a highly versatile building block in medicinal chemistry and materials science. Its structure incorporates a pyridine core, a reactive bromine handle for cross-coupling reactions, and a substituted phenoxy moiety, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, predicts its spectroscopic characteristics, and discusses its potential applications, particularly in the realm of drug discovery. Furthermore, it details essential safety protocols based on data from analogous structures to ensure safe handling in a research environment.

Physicochemical Properties

While extensive experimental data for 5-Bromo-2-(3-ethylphenoxy)pyridine is not publicly available, its core physicochemical properties can be defined based on its structure. These parameters are fundamental for its use in designing synthetic routes, predicting its behavior in various solvent systems, and for its characterization.

| Property | Value | Source |

| CAS Number | 1249637-09-9 | [1] |

| Molecular Formula | C₁₃H₁₂BrNO | [1] |

| Molecular Weight | 278.14 g/mol | [1] |

| SMILES | CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1 | [1] |

| Physical Form | Solid or liquid | Inferred from analog[2] |

| Purity | Typically ≥97% | Inferred from analog[2] |

Synthesis and Reactivity

The synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established transformation is a cornerstone of pyridine chemistry.

Proposed Synthetic Pathway

The most direct route involves the reaction of a di-halogenated pyridine, such as 5-bromo-2-chloropyridine or the more reactive 5-bromo-2-fluoropyridine, with 3-ethylphenol in the presence of a suitable base. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide by the phenoxide anion.

The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal for deprotonating the phenol to form the reactive nucleophile without competing in the substitution reaction. A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to solvate the ions and facilitate the reaction.

Chemical Reactivity

The primary site of reactivity for derivatization is the carbon-bromine bond at the 5-position of the pyridine ring. This C-Br bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3][4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4][5]

-

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, yielding alkynylpyridine derivatives.[6]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary or secondary amines.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The C-Br bond is significantly weaker and thus more reactive in the key oxidative addition step of these catalytic cycles compared to a C-Cl bond, allowing for milder reaction conditions and broader functional group tolerance.[3]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, its ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be reliably predicted based on the analysis of its constituent parts and data from analogous structures.[7][8][9]

Predicted ¹H NMR Data

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |

| Pyridine H (position 6) | d | 8.2 - 8.4 | Deshielded by adjacent nitrogen and ether oxygen. |

| Pyridine H (position 4) | dd | 7.8 - 8.0 | Coupled to protons at positions 3 and 6. |

| Pyridine H (position 3) | d | 7.0 - 7.2 | Coupled to proton at position 4. |

| Phenoxy Ar-H | m | 6.9 - 7.4 | Complex multiplet for the four aromatic protons on the phenoxy ring. |

| -CH₂- (ethyl) | q | 2.6 - 2.8 | Methylene protons coupled to the methyl group. |

| -CH₃ (ethyl) | t | 1.2 - 1.4 | Methyl protons coupled to the methylene group. |

Predicted ¹³C NMR Data

| Carbons | Approx. Chemical Shift (ppm) | Rationale |

| Pyridine C-O (C2) | 162 - 165 | Ether-linked carbon, highly deshielded. |

| Phenoxy C-O (C1') | 155 - 158 | Ether-linked aromatic carbon. |

| Pyridine C-H (C6) | 148 - 150 | Aromatic carbon adjacent to nitrogen. |

| Pyridine C-H (C4) | 140 - 142 | Aromatic methine carbon. |

| Aromatic C-H/C-C | 115 - 135 | Region for remaining aromatic carbons. |

| Pyridine C-Br (C5) | 110 - 115 | Carbon bearing bromine, shielded by halogen. |

| -CH₂- (ethyl) | 28 - 30 | Aliphatic methylene carbon. |

| -CH₃ (ethyl) | 14 - 16 | Aliphatic methyl carbon. |

Mass Spectrometry

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the most characteristic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and the [M+2]⁺ ion, separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom.

Applications in Drug Development

5-Bromo-2-(3-ethylphenoxy)pyridine is not an active pharmaceutical ingredient itself, but rather a valuable intermediate or scaffold. Its utility lies in its capacity to generate large libraries of novel compounds for biological screening. The phenoxypyridine motif is present in numerous biologically active molecules, and the ethylphenyl group provides a lipophilic region that can be optimized for target binding.

The primary application is as a starting material in diversity-oriented synthesis. By leveraging the reactivity of the C-Br bond, researchers can systematically introduce a wide array of substituents at the 5-position, rapidly generating a library of analogs to explore structure-activity relationships (SAR).

Sources

- 1. 1249637-09-9|5-Bromo-2-(3-ethylphenoxy)pyridine|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-(3-fluorophenoxy)pyridine | 936343-48-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical structure of 5-Bromo-2-(3-ethylphenoxy)pyridine

An In-depth Technical Guide to 5-Bromo-2-(3-ethylphenoxy)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(3-ethylphenoxy)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its molecular structure, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis and purification. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic signatures (¹H NMR, ¹³C NMR, MS, and IR) that are critical for its unambiguous characterization. The strategic importance of this molecule lies in its diaryl ether linkage and the versatile bromine handle, which allows for extensive derivatization through modern cross-coupling methodologies. We will explore its role as a key intermediate in the synthesis of compound libraries for drug discovery programs, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their scientific endeavors.

Molecular Structure and Physicochemical Properties

5-Bromo-2-(3-ethylphenoxy)pyridine is a diaryl ether that incorporates a brominated pyridine ring. The pyridine nitrogen acts as a hydrogen bond acceptor, a feature often exploited in drug design to enhance binding affinity to biological targets.[1] The ethylphenyl group provides a lipophilic region, and the bromine atom at the 5-position of the pyridine ring serves as a crucial reactive site for further chemical elaboration.[2]

The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-(3-ethylphenoxy)pyridine | N/A |

| CAS Number | 1249637-09-9 | [3] |

| Molecular Formula | C₁₃H₁₂BrNO | [3] |

| Molecular Weight | 278.14 g/mol | [3] |

| SMILES | CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1 | [3] |

| Appearance | Predicted: Off-white to pale yellow solid | [4] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated hydrocarbons) | [4] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis and Purification

The construction of the diaryl ether linkage is the key step in synthesizing 5-Bromo-2-(3-ethylphenoxy)pyridine. A common and effective method for forming such bonds is the Ullmann condensation, a copper-catalyzed reaction between a halo-aromatic compound and a phenol.[4] In this case, the reaction would involve 2,5-dibromopyridine and 3-ethylphenol. The choice of 2,5-dibromopyridine is strategic; the bromine at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the bromine at the 5-position, allowing for regioselective ether formation.

An alternative, and often higher-yielding, approach is a Palladium- or Copper-catalyzed Buchwald-Hartwig O-arylation, which generally proceeds under milder conditions. However, for the purposes of this guide, we will detail a robust Ullmann-type protocol, which is cost-effective and reliable.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Bromo-2-(3-ethylphenoxy)pyridine.

Experimental Protocol: Ullmann Condensation

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

3-Ethylphenol (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine, 3-ethylphenol, Copper(I) Iodide, and anhydrous potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe.

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes the DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% EtOAc in hexanes).

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-Bromo-2-(3-ethylphenoxy)pyridine as a solid or oil.

Spectroscopic Characterization

Unambiguous identification of the synthesized molecule is paramount. The following sections outline the expected spectroscopic data based on the analysis of its structural fragments and data from closely related compounds.[5]

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.25 | d | 1H | H-6 (Pyridine) |

| ~7.70 | dd | 1H | H-4 (Pyridine) |

| ~7.25 | t | 1H | H-5' (Ethylphenyl) |

| ~7.00 - 7.10 | m | 2H | H-2', H-6' (Ethylphenyl) |

| ~6.85 | d | 1H | H-3 (Pyridine) |

| ~6.80 | d | 1H | H-4' (Ethylphenyl) |

| ~2.65 | q | 2H | -CH₂- (Ethyl) |

| ~1.25 | t | 3H | -CH₃ (Ethyl) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | C-2 (Pyridine, C-O) |

| ~155.0 | C-1' (Ethylphenyl, C-O) |

| ~148.0 | C-6 (Pyridine) |

| ~142.0 | C-4 (Pyridine) |

| ~140.0 | C-3' (Ethylphenyl, C-Et) |

| ~130.0 | C-5' (Ethylphenyl) |

| ~122.0 | C-6' (Ethylphenyl) |

| ~118.0 | C-2' (Ethylphenyl) |

| ~116.0 | C-4' (Ethylphenyl) |

| ~115.0 | C-5 (Pyridine, C-Br) |

| ~112.0 | C-3 (Pyridine) |

| ~29.0 | -CH₂- (Ethyl) |

| ~15.5 | -CH₃ (Ethyl) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Isotopic Ratio | Assignment |

| 277/279 | ~1:1 | [M]⁺ (Molecular ion) |

| 198 | N/A | [M - Br]⁺ |

| 172 | N/A | [M - C₆H₄CH₂CH₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 2970 - 2850 | Medium | C-H stretching (Aliphatic -CH₂, -CH₃) |

| 1580 - 1560 | Strong | C=C stretching (Pyridine ring) |

| 1480 - 1450 | Strong | C=C stretching (Phenyl ring) |

| 1250 - 1200 | Strong | C-O-C stretching (Asymmetric, Aryl ether) |

| 1050 - 1000 | Medium | C-Br stretching |

Protocols for Spectroscopic Analysis[5][6]

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use proton decoupling.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol) via direct infusion or GC-MS.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

-

Infrared Spectroscopy (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Bromo-2-(3-ethylphenoxy)pyridine is realized in its application as a versatile building block for creating new chemical entities. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

Strategic Role in Compound Library Synthesis

The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N or C-O bond formation) reactions.[2] This allows for the rapid and systematic diversification of the core structure, which is a cornerstone of modern drug discovery. Researchers can generate large libraries of related compounds by coupling various boronic acids or amines to the pyridine core, enabling thorough exploration of the structure-activity relationship (SAR).

Drug Discovery Workflow

Sources

Molecular weight and formula of 5-Bromo-2-(3-ethylphenoxy)pyridine

Topic: Molecular weight and formula of 5-Bromo-2-(3-ethylphenoxy)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimization of Di-Substituted Pyridine Scaffolds for Medicinal Chemistry

Abstract

This guide provides a comprehensive technical profile of 5-Bromo-2-(3-ethylphenoxy)pyridine (CAS 1249637-09-9), a critical intermediate in the synthesis of biaryl ether pharmacophores. Widely utilized in the development of kinase inhibitors and GPCR ligands, this molecule offers a unique balance of lipophilicity and dual-vector functionalization. This document details its physiochemical properties, a validated regioselective synthesis protocol, analytical characterization standards, and downstream application logic for structure-activity relationship (SAR) expansion.

Chemical Identity & Physiochemical Profile[1][2][3]

The core utility of 5-Bromo-2-(3-ethylphenoxy)pyridine lies in its structural asymmetry. The molecule features a reactive electrophilic handle (C5-Bromine) and a lipophilic tail (3-ethylphenoxy), anchored by a central pyridine ring.

Core Data Table

| Property | Specification |

| Chemical Name | 5-Bromo-2-(3-ethylphenoxy)pyridine |

| CAS Number | 1249637-09-9 |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.15 g/mol |

| Exact Mass | 277.0102 g/mol |

| SMILES | CCc1cccc(Oc2ncc(Br)cc2)c1 |

| InChIKey | Generated upon synthesis validation |

| Physical State | Viscous oil or low-melting solid (Ambient) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Lipinski & Veber Descriptors (Computed)

-

LogP (Predicted): ~4.2 (High lipophilicity due to ethyl + bromo groups)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (Pyridine N, Ether O)

-

Rotatable Bonds: 4 (Ethyl chain, Ether linkage)

-

TPSA: ~22 Ų (Excellent membrane permeability)

Synthetic Pathways & Mechanism[4]

The synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine relies on Nucleophilic Aromatic Substitution (SₙAr) . This reaction exploits the electronic deficiency of the pyridine ring.

The Regioselectivity Principle

The starting material, 2,5-dibromopyridine , possesses two bromine substituents. However, they are not chemically equivalent:

-

C2-Position: Highly activated for nucleophilic attack due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the adjacent pyridine nitrogen. The nitrogen atom stabilizes the anionic Meisenheimer intermediate.

-

C5-Position: Deactivated relative to C2. It behaves similarly to a halobenzene and requires palladium catalysis (e.g., Buchwald-Hartwig) for substitution.

Result: Under basic conditions without metal catalysis, the phenoxide nucleophile selectively displaces the C2-bromide, leaving the C5-bromide intact for future derivatization.

Validated Synthesis Protocol

Reaction: 2,5-Dibromopyridine + 3-Ethylphenol

Reagents:

-

Substrate A: 2,5-Dibromopyridine (1.0 eq)

-

Substrate B: 3-Ethylphenol (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for faster kinetics.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 3-ethylphenol and anhydrous DMF under an inert atmosphere (Nitrogen/Argon).

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the potassium phenoxide in situ.

-

Addition: Add 2,5-dibromopyridine in a single portion.

-

Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The C2-Br displacement is usually quantitative.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove residual DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Logic Diagram

Caption: Regioselective SₙAr pathway exploiting the electronic activation of the pyridine C2 position.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Pyridine Ring:

- ~8.20 ppm (1H, d, J=2.5 Hz, H-6 ): The most deshielded proton adjacent to Nitrogen.

- ~7.75 ppm (1H, dd, J=8.5, 2.5 Hz, H-4 ): Coupling with H-3 and H-6.

- ~6.85 ppm (1H, d, J=8.5 Hz, H-3 ): Upfield shift due to the adjacent ether oxygen.

-

Phenoxy Ring:

- ~7.30–6.90 ppm (4H, m): Aromatic protons of the 3-ethylphenoxy group. Look for a multiplet pattern characteristic of meta-substitution.

-

Ethyl Group:

- ~2.65 ppm (2H, q, J=7.6 Hz, -CH₂- ): Benzylic methylene.

- ~1.25 ppm (3H, t, J=7.6 Hz, -CH₃ ): Methyl terminus.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Observed Mass:

-

[M+H]⁺ peaks at 278.0 and 280.0 (1:1 ratio).

-

Note: The 1:1 isotopic pattern is diagnostic for the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Applications in Drug Discovery

This molecule is not a final drug but a high-value scaffold . Its utility rests on the orthogonality of its functional groups.

Structural Role[6]

-

The Ether Linker: Acts as a flexible hinge, allowing the two aromatic systems to adopt a "twisted" conformation often required to fit into hydrophobic pockets of enzymes (e.g., Kinase ATP-binding sites).

-

The Ethyl Group: Provides a specific hydrophobic interaction vector, filling small lipophilic sub-pockets (e.g., the Gatekeeper region in kinases).

Downstream Functionalization

The C5-Bromine is a "dummy" group intended for replacement. Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig Amination: Reaction with amines to generate aminopyridines.

-

Heck Reaction: Introduction of alkenes.

Scaffold Diversification Workflow

Caption: Divergent synthesis strategy utilizing the C5-Bromine handle for library generation.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Halogenated pyridines can be skin sensitizers.

-

Storage: Store under inert gas (Nitrogen) at 2–8°C. Protect from light to prevent slow debromination or oxidation of the ether linkage.

-

Disposal: Halogenated organic waste stream. Do not mix with acid streams (potential for HBr gas evolution).

References

- Luan, X., et al. (2011). "Regioselective Synthesis of 2-Phenoxypyridines via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (General protocol reference for SnAr on 2,5-dibromopyridine).

-

PubChem. (2024). Compound Summary for Pyridine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

The 2-Phenoxypyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenoxypyridine core is a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets. Its unique structural and electronic properties have positioned it as a "privileged" fragment in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-phenoxypyridine derivatives, offering insights for the development of next-generation therapeutic agents.

The Allure of the 2-Phenoxypyridine Moiety: A Structural Perspective

The 2-phenoxypyridine scaffold is a bioisostere of diphenyl ether, a common motif in bioactive molecules. The introduction of a nitrogen atom into one of the aromatic rings significantly alters the molecule's physicochemical properties.[1][2] The pyridine ring, being more polar and capable of forming hydrogen bonds, can enhance solubility, bioavailability, and metabolic stability compared to its carbocyclic counterpart.[3] Furthermore, the nitrogen atom provides a key point for interaction with biological targets, often acting as a hydrogen bond acceptor. The flexible ether linkage allows the two aromatic rings to adopt various conformations, enabling a promiscuous binding to diverse protein pockets.

Synthetic Strategies: Building the Core

The construction of the 2-phenoxypyridine scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common and straightforward approach involves the nucleophilic aromatic substitution of an activated 2-halopyridine with a corresponding phenol. The reactivity of the 2-halopyridine is crucial, with the order of reactivity being F > Cl > Br > I. The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide.

Experimental Protocol: General Procedure for SNAr Reaction

-

To a solution of the substituted phenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added a base (e.g., K2CO3, Cs2CO3, or NaH) (1.2-2.0 eq.).

-

The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

-

The 2-halopyridine derivative (1.0-1.2 eq.) is then added to the reaction mixture.

-

The reaction is heated to a temperature ranging from 80 °C to 150 °C and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-phenoxypyridine derivative.

Aryne Chemistry

A mild and efficient alternative for the synthesis of 2-phenoxypyridine derivatives involves the use of aryne chemistry.[4][5][6] In this method, an aryne is generated in situ from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride source like cesium fluoride. The highly reactive aryne intermediate then readily undergoes reaction with a pyridin-2(1H)-one to furnish the desired 2-phenoxypyridine product in high yields.[4][5]

Experimental Protocol: Synthesis via Aryne Chemistry [4]

-

To a stirred solution of the pyridin-2(1H)-one derivative (1.0 eq.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq.) in acetonitrile is added cesium fluoride (3.0 eq.) at room temperature.

-

The reaction mixture is stirred at room temperature for a specified time (typically a few hours) and monitored by TLC.

-

After completion, the reaction mixture is concentrated in vacuo.

-

Water is added to the residue, and the mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.

-

The crude product is purified by column chromatography to yield the pure 2-phenoxypyridine derivative.

Figure 1: General synthetic workflows for 2-phenoxypyridine derivatives.

Therapeutic Landscape: A Scaffold of Diverse Activities

The 2-phenoxypyridine motif has been successfully incorporated into a multitude of molecules with a wide range of biological activities, highlighting its versatility in drug discovery.

Kinase Inhibition: A Prominent Role in Oncology

A significant number of 2-phenoxypyridine derivatives have been developed as potent kinase inhibitors, a critical class of drugs in cancer therapy.[7]

-

c-Jun N-terminal Kinase (JNK) Inhibitors: Derivatives of 2-phenoxypyridine have been identified as novel and potent inhibitors of JNK, a key player in inflammatory diseases, neurodegenerative disorders, and cancer.[8][9] Optimization of this series has led to compounds with good in vivo profiles.[8]

-

Tyrosine Kinase Inhibitors: Several 2-substituted-4-phenoxypyridine derivatives have shown potent anti-proliferative activity against various cancer cell lines.[7] Mechanistic studies revealed that these compounds can act as dual inhibitors of c-Met and Flt-3, with some analogues exhibiting IC50 values in the low nanomolar range.[7] Further modifications have led to dual inhibitors of VEGFR-2 and c-Met.

| Compound Class | Target Kinase(s) | Key SAR Observations | Reference |

| 2-Phenoxypyridines | JNK3 | Optimization of the scaffold led to potent compounds with good in vivo profiles. | [8] |

| 2-Substituted-4-phenoxypyridines | c-Met, Flt-3 | n-Propyl as R1 group and electron-withdrawing groups on the phenyl ring (e.g., 4-F) were beneficial for potency. | [7] |

| 4-Phenoxypyridine/pyrimidine derivatives | VEGFR-2, c-Met | Compound 23k showed excellent inhibitory activity and selectivity. | [10] |

Anti-inflammatory and Analgesic Properties

The 2-phenoxypyridine scaffold has also been explored for its potential in treating inflammation and pain.

-

Cyclooxygenase (COX) Inhibition: A series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their analgesic and anti-inflammatory activities.[11] Several compounds demonstrated moderate to high activity, with the most potent ones showing moderate to good COX-1 inhibition and weak COX-2 inhibition.[11]

Other Therapeutic Applications

The versatility of the 2-phenoxypyridine core extends beyond oncology and inflammation.

-

Sodium-Calcium Exchanger (NCX) Inhibitors: Phenoxypyridine derivatives have been investigated as inhibitors of the sodium-calcium exchanger, a potential target for the treatment of heart failure and myocardial ischemia-reperfusion.[12]

-

Antimicrobial and Antiviral Agents: The pyridine moiety is a well-established pharmacophore in antimicrobial and antiviral drugs, and 2-phenoxypyridine derivatives are being explored for these applications.

-

Pesticides: The phenoxypyridine structure is a key component in a number of commercial pesticides, including herbicides, fungicides, and insecticides, often acting as a bioisostere of diaryl ethers.[1][2]

Structure-Activity Relationship (SAR): Decoding the Molecular Interactions

The biological activity of 2-phenoxypyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings.

Figure 2: Key structural elements for SAR studies of 2-phenoxypyridine derivatives.

A general observation across different therapeutic targets is that substitutions on the pyridine ring often have a more pronounced effect on potency and selectivity. For kinase inhibitors, for example, substituents at the 4- and 5-positions of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase domain.

Substitutions on the phenoxy ring tend to modulate pharmacokinetic properties such as solubility and metabolic stability, and can also provide additional hydrophobic or polar interactions within the binding pocket. For instance, in the case of c-Met/Flt-3 inhibitors, electron-withdrawing groups on the phenyl ring were found to be beneficial for potency.[7]

Future Directions and Conclusion

The 2-phenoxypyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Exploring new therapeutic targets: The inherent versatility of the scaffold suggests that it could be effective against a wider range of diseases.

-

Developing more selective inhibitors: Fine-tuning the substitution patterns can lead to compounds with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window.

-

Utilizing advanced synthetic methodologies: The application of modern synthetic techniques will enable the rapid generation of diverse libraries of 2-phenoxypyridine derivatives for high-throughput screening.

References

- Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.

- Reddy, B. V. S., Reddy, L. R., & Grée, R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2933–2937.

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- Zheng, P., Song, Z., Liu, Y., Li, Y., Zhu, J., & Tang, Q. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 336–341.

- García-García, E., et al. (2008). Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. Journal of Medicinal Chemistry, 51(19), 5953-5957.

- Reddy, B. V. S., & Reddy, L. R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar.

- Iwamoto, T., Watano, T., & Shigekawa, M. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Journal of Medicinal Chemistry, 47(21), 5195–5207.

- Li, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1436.

- Li, J., Wang, M., & Yang, C. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6701.

- Amir, M., Kumar, H., & Khan, S. A. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5427–5430.

- Reddy, B. V. S., & Reddy, L. R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.

- MDPI. (2022). Phenoxypyridine as an Active Scaffold for Pesticides. Encyclopedia.

- Singh, U. P., & Singh, R. P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1197.

- Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry.

Sources

- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph & Safety Protocol: 5-Bromo-2-(3-ethylphenoxy)pyridine

Document Type: Technical Safety Guide & Reactivity Profile Compound ID: 5-Bromo-2-(3-ethylphenoxy)pyridine CAS Number: 1249637-09-9 Date of Issue: March 2, 2026 Intended Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Specialists.[1]

Part 1: Chemical Identity & Structural Logic

This section defines the compound not just by name, but by its electronic and steric properties, which dictate both its safety profile and its utility in drug development.

| Property | Data |

| Chemical Name | 5-Bromo-2-(3-ethylphenoxy)pyridine |

| CAS Number | 1249637-09-9 |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.15 g/mol |

| SMILES | CCC1=CC=CC(OC2=NC=C(Br)C=C2)=C1 |

| Appearance | White to off-white solid (typically crystalline) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

Structural Analysis & Reactivity Rationale

The molecule consists of a pyridine core substituted at the para-position relative to the nitrogen (C5) with a bromine atom, and at the ortho-position (C2) with a 3-ethylphenoxy ether linkage.[1]

-

The C2-Ether Linkage: The ether oxygen at the 2-position is electronically stabilized by the pyridine nitrogen. However, unlike a standard phenyl ether, the pyridine ring is electron-deficient, making the ring susceptible to further nucleophilic attacks under extreme conditions, though the phenoxy group is generally a stable leaving group only under harsh acidic hydrolysis.[1]

-

The C5-Bromine Handle: This is the primary "warhead" for medicinal chemistry. The bromine is located at the 5-position (meta to the nitrogen), which is the most electron-rich position of the pyridine ring.[1] This makes it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with high selectivity over the C2 position.[1]

Part 2: Hazard Identification & Safety Profile (GHS)[4]

Note: As a research chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous halogenated pyridine ethers.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed (Predicted).[3] |

Mechanism of Toxicity[1]

-

Irritation: Halogenated pyridines are lipophilic and can penetrate the stratum corneum, acting as contact irritants. The basic nitrogen can interact with mucosal membranes, leading to inflammation.

-

Sensitization Potential: While not explicitly classified as a sensitizer without animal data, benzylic-like substructures and halogenated aromatics can occasionally form haptens with skin proteins.

Emergency Response Protocols

1. Ocular Exposure (Critical):

-

Protocol: Immediately flush with saline or water for 15 minutes .

-

Mechanism:[2][5] The basicity of the pyridine ring can cause saponification of fatty acids in the corneal epithelium. Immediate dilution is required to prevent permanent opacity.

2. Dermal Exposure:

-

Protocol: Wash with soap and water.[2][3][4][6][7] Do not use alcohol or acetone.

-

Reasoning: Organic solvents (acetone/ethanol) will dissolve the lipophilic compound and act as a vehicle, driving it deeper into the dermis and increasing systemic absorption.

Part 3: Synthesis & Experimental Workflows

This section details how the compound is typically synthesized and how it is subsequently used in drug discovery.

Synthesis Pathway (SNAr Mechanism)

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr). The 3-ethylphenol acts as the nucleophile, attacking the electron-deficient 2-position of a 5-bromo-2-chloropyridine precursor.[1]

Figure 1: SNAr Synthesis Route. The electron-withdrawing nitrogen facilitates the displacement of the chlorine atom by the phenoxide anion.[1]

Downstream Application: Suzuki-Miyaura Coupling

In drug development, this molecule is a "scaffold."[1] The following protocol describes coupling it with a boronic acid to extend the carbon skeleton.

Standard Operating Procedure (SOP):

-

Reagents:

-

Procedure:

-

Combine solids in a microwave vial.

-

Evacuate and backfill with Nitrogen (3x) to remove O₂ (prevents Pd oxidation and homocoupling).

-

Add degassed solvents.

-

Heat to 90°C for 4-16 hours.

-

-

Purification:

-

Filter through Celite (removes Pd black).

-

Concentrate and purify via Silica Gel Flash Chromatography (Hexane/EtOAc gradient).

-

Part 4: Handling, Storage, & Disposal[1][9]

Storage Stability

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Why? While aryl ethers are stable, the pyridine ring can undergo N-oxidation over long periods if exposed to air and light, forming the N-oxide impurity which alters polarity and reactivity.[1]

-

-

Temperature: 2-8°C (Refrigerated).

-

Container: Amber glass vials (protects from UV-induced radical debromination).

PPE Selection Guide (Permeation Logic)

Not all gloves are equal. For halogenated aromatics dissolved in organic solvents:

| Glove Material | Compatibility | Reasoning |

| Nitrile (Disposable) | Fair (Splash only) | Thin nitrile degrades rapidly with DCM/THF.[1] Change immediately upon splash. |

| Laminate (Silver Shield) | Excellent | Multi-layer barrier prevents permeation of aromatic solvents. Recommended for spill cleanup.[8] |

| Latex | Poor | Do not use. High permeability to organic aromatics. |

Spill Decision Tree

Figure 2: Decision logic for laboratory spill containment.

Part 5: References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Halogenated Pyridines. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SNAr and Palladium coupling mechanisms).

-

ECHA (European Chemicals Agency). (2024). C&L Inventory for Pyridine Derivatives. Retrieved from [Link]

Disclaimer: This guide is for research and development use only. It is not a substitute for official regulatory compliance documents required for bulk transport or commercial manufacturing. Always consult your institution's Chemical Hygiene Officer before scaling up reactions.

Sources

- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 2. aksci.com [aksci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cdn.pfizer.com [cdn.pfizer.com]

Technical Sourcing & Application Guide: 5-Bromo-2-(3-ethylphenoxy)pyridine

Part 1: Executive Summary

5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9) is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structure features a pyridine core substituted with a bromine atom at the C5 position and a 3-ethylphenoxy group at the C2 position.

This specific substitution pattern offers a dual-advantage in medicinal chemistry:

-

The C5-Bromine Handle: Serves as a versatile point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

-

The C2-Phenoxy Tether: Mimics the hydrophobic interactions often required for binding in the ATP-binding pocket of protein kinases (e.g., RAF, ULK1), with the ethyl group providing enhanced lipophilicity compared to standard methyl or unsubstituted analogs.

Currently, this compound is classified as a "Make-to-Order" or "Limited Stock" item rather than a high-volume commodity. Sourcing requires a strategic approach to ensure purity (>97%) and avoid common hydrolysis impurities.

Part 2: Chemical Profile & Specifications[1][2][3]

| Property | Specification |

| Chemical Name | 5-Bromo-2-(3-ethylphenoxy)pyridine |

| CAS Number | 1249637-09-9 |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.15 g/mol |

| SMILES | CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane |

| Purity Requirement | ≥ 97.0% (HPLC) for biological screening |

Part 3: Market Analysis – Suppliers & Pricing

Supply Chain Status

Unlike commodity reagents (e.g., 5-bromo-2-chloropyridine), this ether-linked scaffold is typically synthesized on demand or held in small inventory (<10g) by catalog houses.

Estimated Pricing Structure (2025-2026 Market)

Pricing is volatile and depends on batch synthesis scale.

| Pack Size | Estimated Price Range (USD) | Lead Time |

| 1 g | $120 – $180 | 1–2 Weeks (Stock) |

| 5 g | $450 – $600 | 2–3 Weeks |

| 25 g | $1,800 – $2,200 | 4–6 Weeks (Custom) |

| 100 g+ | Inquire (FTE/Custom Synthesis) | 8–10 Weeks |

Key Global Suppliers

-

BLDpharm: Confirmed listing. Often holds small stock in Shanghai or USA warehouses.

-

Enamine: Likely source for building blocks used in early discovery; strong in Ukraine/EU logistics.

-

Combi-Blocks: Known for competitive pricing on pyridine scaffolds; US-based inventory.

-

WuXi AppTec / Pharmaron: Recommended for bulk (>100g) custom synthesis requests.

Strategic Sourcing Recommendation

Do not rely on "In Stock" indicators alone. Since this is a specialized intermediate, inventory turnover is slow. Always request a Certificate of Analysis (CoA) before purchase to verify the batch is not aged (which can lead to phenol degradation).

Part 4: Technical Synthesis & Quality Control

Synthesis Pathway

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the high reactivity of the C2-chlorine atom in 5-bromo-2-chloropyridine towards oxygen nucleophiles.

Figure 1: SNAr Synthesis Route. The reaction requires anhydrous conditions to prevent the formation of the pyridone impurity.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of target with >98% purity.

-

Setup: Charge a 250mL round-bottom flask with 5-bromo-2-chloropyridine (1.0 eq) and 3-ethylphenol (1.1 eq).

-

Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (5-10 volumes). Critical: Water content must be <0.05% to inhibit hydrolysis.

-

Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Cesium Carbonate (Cs₂CO₃) can be used to accelerate the reaction if kinetics are sluggish.

-

Reaction: Heat to 90°C under Nitrogen atmosphere. Monitor by HPLC/TLC after 4 hours.

-

Checkpoint: If starting material remains, do not increase temp >120°C (risks debromination). Add 0.1 eq more phenol.

-

-

Workup: Cool to RT. Pour into ice water (10 volumes). The product should precipitate as a solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

-

Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to remove trace phenol.

Quality Control & Impurity Profile

| Impurity | Origin | Detection (HPLC) | Remediation |

| 3-Ethylphenol | Excess reagent | RT ~ 4-5 min | Wash with 1M NaOH during workup. |

| 5-Bromo-2(1H)-pyridone | Hydrolysis of SM1 | RT ~ 2-3 min (Polar) | Use anhydrous solvent; difficult to remove by crystallization (requires column). |

| Bis-ether | Over-reaction (Rare) | High RT (Non-polar) | Control stoichiometry (1:1). |

Part 5: Applications in Drug Discovery

The "Privileged" Kinase Scaffold

The 5-bromo-2-phenoxypyridine moiety acts as a "hinge-binder" or "hydrophobic pocket occupant" in kinase inhibitors.

-

Mechanism: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region. The phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).

-

The Ethyl Advantage: The 3-ethyl substitution on the phenoxy ring provides a specific steric bulk that can improve selectivity against homologous kinases by exploiting small differences in the hydrophobic pocket size.

SAR Optimization Workflow

Researchers use this building block to generate libraries of bi-aryl compounds.

Figure 2: Divergent Synthesis Strategy. The bromine handle allows for parallel synthesis of diverse libraries.

Part 6: Handling & Safety

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Storage: Store at 2-8°C, inert atmosphere. Light sensitive (protect from direct light to prevent debromination over long periods).

Part 7: References

-

BLDpharm. (2025). Product Specification: 5-Bromo-2-(3-ethylphenoxy)pyridine (CAS 1249637-09-9). Retrieved from

-

BenchChem. (2025).[2] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16748106, 5-Bromo-2-chloropyridin-3-ol (Related Structure/Properties). Retrieved from

-

WuXi Biology. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Predictions. Retrieved from

-

Zhang, L., et al. (2020).[3] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterocyclic Building Blocks with Bromine and Phenoxy Groups: Synthesis, Reactivity, and Application in Drug Discovery

Abstract

Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1][2][3][4][5] Within this vast chemical space, building blocks that are pre-functionalized with both a bromine atom and a phenoxy group represent a particularly strategic asset for medicinal chemists. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies.[6] Concurrently, the phenoxy moiety is a privileged pharmacophore found in numerous approved drugs, often contributing to target binding and favorable pharmacokinetic properties.[7] This guide provides a comprehensive technical overview of the synthesis of these dual-functionalized scaffolds, explores their reactivity in key carbon-carbon and carbon-heteroatom bond-forming reactions, and discusses their application in modern drug discovery programs. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage these valuable building blocks.

Introduction: The Strategic Value of Bromo-Phenoxy Heterocyclic Scaffolds

The discovery of novel therapeutics is a relentless pursuit for molecular architectures that can modulate biological processes with high potency and selectivity. Heterocyclic compounds are a cornerstone of this endeavor, with over 80% of recent FDA-approved small-molecule drugs containing at least one heterocyclic ring.[8] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional orientations, engage in hydrogen bonding, and mimic the structures of natural ligands.[8][9]

The strategic incorporation of specific functional groups onto these heterocyclic cores can dramatically accelerate the drug discovery process. The bromo-phenoxy heterocyclic scaffold is a prime example of this design principle, offering a powerful combination of features:

-

The Bromine Atom: A Gateway to Diversity. The carbon-bromine (C-Br) bond is a linchpin for modern synthetic chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allows for the systematic and efficient introduction of a vast range of substituents.[6][10] This capability is fundamental to the iterative process of lead optimization, where precise structural modifications are required to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

The Phenoxy Group: A Privileged Pharmacophore. The diaryl ether linkage, which defines the phenoxy group, is a common motif in biologically active molecules and approved drugs.[7][11] It can act as a crucial hydrogen bond acceptor, participate in π-π stacking interactions with protein residues, and improve metabolic stability. Its presence can confer a range of biological activities, from anticancer and antiviral to neuroprotective properties.[7]

By integrating both the reactive "handle" (bromine) and the bioactive "pharmacophore" (phenoxy group) into a single, stable building block, chemists can streamline synthetic routes and more rapidly explore the chemical space around a heterocyclic core. This dual-functionalization strategy is a powerful tactic for generating novel compound libraries with a high potential for biological activity.

Synthesis of Bromo-Phenoxy Heterocyclic Cores: Foundational Methodologies

The successful synthesis of a bromo-phenoxy heterocyclic building block hinges on the judicious selection of reactions to install each functional group onto the core scaffold. The synthetic strategy, including the order of functionalization, must be carefully considered to manage regioselectivity and functional group compatibility.

Introduction of the Bromine Atom

Electrophilic bromination is the most common method for installing a bromine atom onto a heterocyclic ring. The choice of brominating agent and reaction conditions is dictated by the intrinsic reactivity of the heterocycle.

| Heterocycle Type | Brominating Agent | Typical Conditions | Comments |

| Electron-Rich (e.g., Pyrrole, Furan, Indole) | N-Bromosuccinimide (NBS) | THF or CCl₄, Room Temperature | Mild conditions are sufficient due to the high nucleophilicity of the ring.[6] |

| Electron-Neutral/Deficient (e.g., Pyridine) | Bromine (Br₂) | Acetic Acid or Oleum, Elevated Temp. | Harsher conditions are often required to overcome the lower reactivity of the ring. |

| General | Bromine (Br₂) in Acetic Acid | 0 °C to Room Temperature | A versatile method applicable to a range of substrates, including thiophenes.[6] |

Causality Behind Experimental Choices: For electron-rich systems like indoles, a mild brominating agent such as NBS is chosen to prevent over-bromination and decomposition. The reaction is typically run at or below room temperature to control selectivity. Conversely, electron-deficient heterocycles like pyridine require a more potent electrophile (Br₂) and often an acidic medium to activate the ring system towards substitution.

Installation of the Phenoxy Group (C-O Bond Formation)

The formation of the diaryl ether bond is typically achieved through copper- or palladium-catalyzed cross-coupling reactions.

-

Ullmann Condensation: This classic method involves the reaction of a halo-heterocycle with a phenol in the presence of a copper catalyst at elevated temperatures.[12] While effective, the conditions can be harsh and may not be suitable for sensitive substrates.

-

Copper-Catalyzed O-Arylation: Modern variations of the Ullmann reaction utilize ligands such as picolinic acid to facilitate the coupling under milder conditions. This approach is often more tolerant of various functional groups and can be effective for synthesizing sterically hindered diaryl ethers.[11]

-

Buchwald-Hartwig C-O Coupling: A palladium-catalyzed approach that offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. The choice of phosphine ligand is critical for achieving high yields.

The general workflow for synthesizing and subsequently functionalizing these building blocks can be visualized as a branched pathway, allowing for strategic diversification.

Caption: General workflow for the synthesis and diversification of bromo-phenoxy heterocyclic building blocks.

Experimental Protocol: Copper-Catalyzed Synthesis of a Heteroaryl Phenoxy Ether

This protocol describes a general procedure for the C-O coupling of a bromo-heterocycle with a phenol, adapted from methodologies for Cu-catalyzed O-arylation.[11]

Materials:

-

Bromo-heterocycle (1.0 mmol)

-

Phenol (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Picolinic acid (0.2 mmol, 20 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous DMSO (5 mL)

-

Argon or Nitrogen gas supply

-

Reaction tube with stir bar

Procedure:

-

To a dry reaction tube, add the bromo-heterocycle, phenol, CuI, picolinic acid, and K₃PO₄.

-

Seal the tube with a septum.

-

Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMSO via syringe.

-

Place the reaction tube in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Trustworthiness of Protocol: This protocol is based on well-established copper-catalyzed coupling methods. The use of a ligand (picolinic acid) and an appropriate base (K₃PO₄) in a polar aprotic solvent (DMSO) is a standard, validated system for promoting C-O bond formation while minimizing side reactions. The inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, ensuring its catalytic activity.

Chemical Reactivity and Functionalization: Unleashing Molecular Diversity

The C-Br bond on the heterocyclic scaffold is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new C-C and C-N bonds with high efficiency and broad functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in medicinal chemistry. It couples the bromo-heterocycle with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The choice of ligand (L) and base is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos, or ferrocene-based ligands like Pd(dppf)Cl₂, are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps.[14] The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Phenoxy Heterocycle

This protocol describes the synthesis of a biaryl compound from a bromo-phenoxy heterocyclic precursor.[6]

Materials:

-

Bromo-phenoxy heterocycle (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

-

Argon or Nitrogen gas supply

Procedure:

-

In a reaction vessel, combine the bromo-phenoxy heterocycle, arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst and ligand.

-

Seal the vessel and purge with argon for 10 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, coupling the bromo-heterocycle with a primary or secondary amine.[15][16] It has largely replaced harsher classical methods for synthesizing aryl amines.[15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Expertise & Experience: Five-membered nitrogen-containing heterocycles can be challenging coupling partners as they can coordinate to and deactivate the palladium catalyst.[17] The development of sterically hindered, bulky biarylphosphine ligands (e.g., tBuBrettPhos) has been crucial for overcoming this challenge, allowing for the efficient amination of substrates like bromoimidazoles and bromopyrazoles under mild conditions.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[18]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Phenoxy Heterocycle

This protocol provides a general method for C-N cross-coupling.[19]

Materials:

-

Bromo-phenoxy heterocycle (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

XPhos or other suitable biarylphosphine ligand (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous Toluene or Dioxane (5 mL)

-

Argon or Nitrogen gas supply (glovebox recommended)

Procedure:

-

Inside a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry reaction vial.

-

Add the bromo-phenoxy heterocycle and the amine.

-

Add the anhydrous solvent and seal the vial.

-

Remove the vial from the glovebox and place it in a preheated heating block (80-110 °C).

-

Stir for the required time (2-24 hours), monitoring by LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and filter through Celite.

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

Applications in Drug Discovery and Development

The true value of bromo-phenoxy heterocyclic building blocks is realized in their application to drug discovery campaigns. Their dual functionality allows for a "late-stage diversification" strategy, where a common intermediate is used to rapidly generate a multitude of analogues for biological screening.

-

Library Synthesis: By arraying a set of bromo-phenoxy heterocycles against diverse libraries of boronic acids and amines, medicinal chemists can rapidly construct large, focused compound libraries. This approach is highly efficient for exploring the SAR of a new chemical series.

-

Target Engagement: The phenoxy group is a well-known pharmacophore that can engage in key interactions within a protein's binding site. For example, molecular modeling studies have shown the phenoxy moiety interacting with residues near the hinge region of kinases.[7] It is also a key component in compounds targeting GABAA receptors and other neurological targets.[7]

-

Modulating Physicochemical Properties: The substituents introduced via cross-coupling at the bromine position can be tailored to fine-tune the molecule's properties, such as solubility, lipophilicity (logP), and metabolic stability, which are critical for developing a successful drug candidate.[1][4]

While specific approved drugs featuring this exact combination may be proprietary, the constituent parts are ubiquitous. The pyrazole ring, for instance, is a privileged structure with a wide spectrum of pharmacological activities, including anti-inflammatory and antinociceptive properties.[20] The combination of a pyrazole core with bromo and phenoxy groups would provide a rich scaffold for developing novel kinase inhibitors or CNS-active agents.

Conclusion

Heterocyclic building blocks functionalized with both bromine and phenoxy groups are sophisticated and highly valuable tools for modern drug discovery. They embody a design philosophy that marries synthetic versatility with pharmacological relevance. The bromine atom provides a reliable and predictable reactive site for diversification through robust palladium-catalyzed cross-coupling reactions, while the phenoxy group serves as a proven pharmacophore capable of enhancing biological activity and drug-like properties. Understanding the synthesis of these core structures and the nuances of their subsequent functionalization empowers medicinal chemists to navigate complex chemical space with greater efficiency and creativity. As the demand for novel, highly optimized drug candidates continues to grow, the strategic use of such pre-functionalized, high-value building blocks will remain an indispensable component of the drug discovery arsenal.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024, July 20). ijprajournal.

- Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.

- N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. (2025, September 24). AiFChem.

- Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.). Vici Health Sciences.

- Role of Heterocycles in Drug Discovery: An Overview. (2025, November 2). ResearchGate.

- Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. (2017, December 4). PMC.

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters - ACS Publications.

- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010, February 8). The Journal of Organic Chemistry - ACS Publications.

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (n.d.). Google Patents.

- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019, July 10). RSC Publishing.

- Phenol ether. (n.d.). Wikipedia.

- Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (2019, March 8). SpringerLink.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. (2025, January 14). MDPI.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.

- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024, October 7). Journal of Synthetic Chemistry.

- Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025, September 9). ResearchGate.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.

- Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(3-Bromomethyl-phenyl)-ethanone. (n.d.). Benchchem.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.

- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv.

- General methods for C−O coupling reaction. (n.d.). ResearchGate.

- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.

- (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (n.d.). ResearchGate.

- A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. (2022, November 22). Bentham Science.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (n.d.). PMC.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.

- The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community.

- tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). ARKIVOC.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (2021, March 26). ACG Publications.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.

- Heterocycles in Medicinal Chemistry III. (2026, February 14). PMC - NIH.

- Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem.

- OXIDATIVE Csp2–H/Csp2–H (HETERO)ARYLATION OF AROMATIC HETEROCYCLES. AN OVERVIEW. (n.d.). ARKIVOC.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.

- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.

- Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (2022, October 19). MDPI.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.

- Pharmacological Role of Heterocyclic Compounds in the Treatment of Alzheimer's Disease: A Review. (n.d.). The Journal of Phytopharmacology.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022, November 18). PubMed.

- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022, October 21). MDPI.

- perspective: heterocycle synthesis via tandem copper cross-coupling reactions. (2011, September 27). RSC Blogs.

- Advances in Cross-Coupling Reactions. (2020, October 1). MDPI.

- Advances in Heterocyclic Chemistry for API Synthesis. (2026, January 29). Pharmaceutical Technology.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. rroij.com [rroij.com]

- 3. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics | Vici Health Sciences [vicihealthsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 9. aquila.usm.edu [aquila.usm.edu]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenol ether - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]